rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride
Description
rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride is a bicyclic compound featuring a 2-oxabicyclo[3.2.0]heptane core. Key structural attributes include:
- Oxygen atom at position 2 (2-oxa) forming part of the bicyclic ether ring.
- Ketone group at position 3 (3-one).
- Amino group at position 6 (6-amine), protonated as a hydrochloride salt for enhanced solubility.
Properties
IUPAC Name |
(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-4-2-5-3(4)1-6(8)9-5;/h3-5H,1-2,7H2;1H/t3-,4+,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZYRDVFZAMVKP-UJPDDDSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C1OC(=O)C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2[C@@H]1OC(=O)C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-6-amino-2-oxabicyclo[32
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amination steps. The final product is typically purified through crystallization or chromatography .
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s core contains:
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A γ-lactam (2-oxabicyclo[3.2.0]heptan-3-one) with a fused cyclobutane ring.
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A primary amine at the C6 position, protonated as a hydrochloride salt.
-
Strained bicyclic geometry , enhancing susceptibility to ring-opening or rearrangements.
Key reactive sites:
| Site | Reactivity |
|---|---|
| Lactam carbonyl | Electrophilic, prone to nucleophilic attack (e.g., hydrolysis, reduction). |
| C6 amine | Nucleophilic, participates in acylation, alkylation, or condensation. |
| Cyclobutane ring | Strain-driven reactivity (e.g., [2+2] cycloreversion or photochemical rearrangements). |
Lactam Ring-Opening Reactions
The γ-lactam moiety can undergo ring-opening under acidic, basic, or reducing conditions:
Hydrolysis
-
In aqueous acidic or basic media, the lactam hydrolyzes to form a γ-amino acid derivative.
Example :This reaction is analogous to β-lactam hydrolysis but slower due to reduced ring strain .
Reduction
-
Catalytic hydrogenation (e.g., H₂/Pd) reduces the lactam carbonyl to a secondary alcohol:
The bicyclic framework remains intact unless harsh conditions are applied .
Amine Functionalization
The C6 amine group is a key site for derivatization:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acylation | Acetic anhydride/pyridine | N-Acetyl derivative |
| Alkylation | Alkyl halides, K₂CO₃ | N-Alkylated bicyclic lactam |
| Schiff Base Formation | Aldehydes/ketones | Imine derivatives |
Example :
Acylation with Boc anhydride yields a tert-butyl carbamate-protected amine, enhancing stability for further synthetic steps .
Photochemical Reactivity
The cyclobutane ring may participate in [2+2] photocycloaddition or retro-cycloaddition under UV/visible light:
-
Retro-[2+2] Cycloreversion :
Irradiation (λ = 254–350 nm) cleaves the cyclobutane ring, generating diradical intermediates that recombine or form new bonds .
Mechanism : -
Sensitized Reactions :
Sensitizers like acetone (triplet energy transfer) enable stereoselective [2+2] cycloadditions with alkenes, forming polycyclic structures .
Ring-Opening Polymerization
The strained bicyclic system may act as a monomer in ring-opening polymerization (ROP) under catalytic conditions (e.g., Lewis acids):
-
Produces polyamides or polyesters with embedded cyclobutane units, though no direct studies on this compound exist.
Biological Interactions
While not a direct reaction, the compound’s amine and lactam groups enable interactions with biological targets:
Scientific Research Applications
Scientific Research Applications
rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride has garnered interest for its diverse applications in scientific research:
- Chemistry It serves as a building block in the synthesis of complex molecules.
- Biology It is investigated as a biochemical probe or enzyme inhibitor.
- Medicine The compound is explored for potential therapeutic properties, including antimicrobial and antiviral activities. Research suggests it may protect neuronal cells from oxidative stress-induced cell death, indicating potential uses in treating neurodegenerative diseases.
- Industry It is utilized in developing new materials and chemical processes.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Oxidation Oxidation can form corresponding oxides with oxidizing agents such as potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the oxabicyclo ring to more saturated structures using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution The amino group can participate in nucleophilic substitution reactions using nucleophiles like amines or thiols under basic or acidic conditions.
The biological activity of this compound is linked to its interaction with molecular targets. The amino group can create hydrogen bonds with biological molecules, while the oxabicyclo ring offers structural rigidity. It primarily acts as an agonist at α7 nicotinic acetylcholine receptors (nAChRs), which are important in cognitive functions and neurological disorders like Alzheimer's disease and schizophrenia. Activating these receptors can enhance neurotransmitter release and promote neuroprotective effects.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxabicyclo ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related bicyclic derivatives:
*Calculated based on structural analysis.
Key Observations:
Ring Heteroatoms :
- The target compound’s 2-oxabicyclo framework (oxygen atom) contrasts with 3-oxabicyclo () and 3-azabicyclo (nitrogen atom, ) systems.
- Thia-azabicyclo derivatives () incorporate sulfur and nitrogen, common in β-lactam antibiotics.
Functional Groups: The 6-amino group in the target distinguishes it from the hydroxyl group in ’s compound. Ketone position varies: 3-one (target) vs. 6-one ().
Hydrochloride Salts :
Pharmacological and Industrial Relevance
- The target’s oxabicyclo-amine-ketone system may offer novel bioactivity.
- Solubility and Stability : Hydrochloride salts (e.g., –12) are preferred in drug formulations; the target’s hydrochloride form likely enhances its stability and bioavailability.
Biological Activity
rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride , often referred to as a bicyclic compound, has attracted significant attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes an oxygen atom in the ring system and an amino group at the 6th position. It appears as a white crystalline solid with a molecular weight of approximately 161.66 g/mol and a melting point between 174 to 176°C. The presence of both an amino group and an oxabicyclo ring contributes to its biological activity, particularly its interaction with various receptors.
Interaction with α7 Nicotinic Acetylcholine Receptors (nAChRs) :
The primary mechanism through which this compound exerts its biological effects is through agonistic activity at the α7 nAChRs. These receptors play a crucial role in cognitive functions and are implicated in several neurological disorders such as Alzheimer's disease and schizophrenia. Activation of these receptors can enhance neurotransmitter release and promote neuroprotective effects.
Neuroprotection :
Research indicates that this compound may protect neuronal cells from oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative diseases. The ability to modulate oxidative stress responses is critical for developing therapies aimed at preserving neuronal integrity.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description | References |
|---|---|---|
| Agonist Activity | Acts as an agonist at α7 nAChRs, enhancing neurotransmission | |
| Neuroprotective Effects | Protects against oxidative stress-induced neuronal cell death | |
| Binding Affinity | Exhibits significant binding affinity for nAChRs compared to other compounds |
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
-
Neuroprotective Study :
A study demonstrated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors. The protective effect was attributed to the activation of nAChRs, which modulated intracellular signaling pathways related to cell survival. -
Cognitive Enhancement :
In animal models, administration of this compound resulted in improved performance on cognitive tasks associated with memory and learning. This suggests potential applications in enhancing cognitive function in aging populations or those with cognitive impairments.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,5S)-2-Oxabicyclo[3.2.0]heptan-6-amine | Bicyclic amine | Homochiral form with potential enhanced efficacy |
| (1S,5R)-2-Oxabicyclo[3.2.0]heptan-6-amine | Bicyclic amine | Distinct biological activity |
| 7-benzyl-2-oxabicyclo[3.2.0]heptan-6-amine | Bicyclic amine | Substituted at the 7-position; differing pharmacological properties |
The unique stereochemistry of this compound contributes significantly to its selectivity for α7 nAChRs compared to other similar compounds that may not exhibit the same level of receptor interaction or neuroprotective effects.
Q & A
Q. What are the key considerations for synthesizing rac-(1R,5S,6R)-6-amino-2-oxabicyclo[3.2.0]heptan-3-one hydrochloride with high enantiomeric purity?
Synthesis requires precise control of stereochemistry at the 1R, 5S, and 6R positions. Critical parameters include:
- Temperature : Optimal ranges (e.g., 0–5°C for cyclization steps) to minimize racemization.
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Catalysts : Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium complexes) for enantioselective synthesis . Analytical validation via HPLC with chiral columns or NMR spectroscopy is essential to confirm purity .
Q. How does the bicyclic framework influence the compound's reactivity in medicinal chemistry applications?
The 2-oxabicyclo[3.2.0]heptan-3-one core imposes conformational rigidity, enhancing binding affinity to biological targets (e.g., enzymes or receptors). The oxygen atom in the oxabicyclo ring increases polarity, improving solubility compared to carbocyclic analogs . The amino group at position 6 enables derivatization for structure-activity relationship (SAR) studies .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : H and C NMR to confirm stereochemistry and ring substitution patterns.
- FT-IR : Identification of carbonyl (C=O) and amine (N-H) functional groups.
- Mass spectrometry (HRMS) : Verification of molecular ion peaks and fragmentation pathways .
- X-ray crystallography : For absolute configuration determination in single crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?
- Enantiomer separation : Use chiral chromatography (e.g., SFC or HPLC) to isolate (1R,5S,6R) and (1S,5R,6S) forms .
- Biological assays : Conduct parallel testing on isolated enantiomers to compare receptor binding (e.g., IC values) and metabolic stability. For example, notes that stereochemistry significantly impacts serotonin receptor affinity in similar bicyclic amines .
- Computational modeling : Molecular docking studies to rationalize activity differences based on 3D interactions with targets .
Q. What strategies optimize the compound's metabolic stability without compromising bioactivity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at non-critical positions to reduce oxidative metabolism. highlights the role of trifluoromethyl groups in enhancing lipophilicity and stability .
- Prodrug design : Mask the amino group with labile protecting groups (e.g., acetyl or carbamate) to improve pharmacokinetics .
- In vitro assays : Use hepatic microsomes or cytochrome P450 inhibition studies to evaluate metabolic pathways .
Q. How do structural analogs (e.g., 7-oxabicyclo or azabicyclo derivatives) compare in terms of physicochemical and biological properties?
Comparative analysis from and reveals:
Such comparisons guide lead optimization by balancing solubility, stability, and potency .
Q. What experimental designs mitigate risks in scaling up synthesis from lab to pilot scale?
- Process analytical technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature) to ensure consistency .
- Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
- Purification : Gradient crystallization or simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
Methodological and Safety Considerations
Q. How should researchers address discrepancies in reported toxicity profiles of similar bicyclic amines?
- Tiered testing : Start with in vitro cytotoxicity assays (e.g., HepG2 cells), followed by in vivo acute toxicity studies in rodents .
- Mechanistic studies : Evaluate oxidative stress markers (e.g., ROS levels) or organ-specific histopathology to identify toxicity pathways .
- Literature reconciliation : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to resolve inconsistencies .
Q. What computational tools are effective for predicting the compound's environmental fate?
- QSAR models : Predict biodegradation (e.g., BIOWIN) or ecotoxicity (e.g., ECOSAR) using substituent-specific parameters .
- Molecular dynamics (MD) : Simulate interactions with soil or aqueous matrices to assess persistence .
Data Management and Reproducibility
Q. How can researchers ensure data integrity in multi-institutional studies involving this compound?
- Electronic lab notebooks (ELNs) : Centralized platforms (e.g., LabArchives) for real-time data sharing and version control .
- Standard operating procedures (SOPs) : Detailed protocols for synthesis, characterization, and bioassays to minimize inter-lab variability .
- Open-access databases : Deposit raw data (e.g., spectra, crystallography files) in repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
